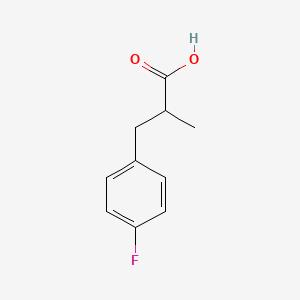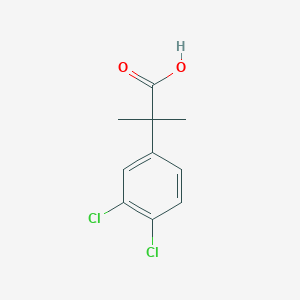
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
“2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H6Cl2O2 . It is also known by other names such as 3,4-Dichlorophenylacetic acid . The molecular weight of this compound is 205.03 g/mol .
Synthesis Analysis
The synthesis of a similar compound, 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, was carried out using anthranilic acid and 3,4-dichlorobenzoyl chloride . The resulting compound was characterized using various spectroscopic analyses: 1D and 2D NMR, infrared, and MS .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” has been confirmed through various spectroscopic analyses, including 1D and 2D NMR, MS, and FTIR .Physical And Chemical Properties Analysis
The compound “2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” has a molecular weight of 205.03 g/mol . It has a computed XLogP3 value of 3.1 , indicating its lipophilicity, which can influence its absorption and distribution within the body.Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
- Anti-inflammatory Activity : A study by Dilber et al. (2008) investigated β-hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, for their anti-inflammatory activity. They found significant anti-inflammatory activity after oral administration in compounds including 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid and 3-hydroxy-3,3-diphenyl-propanoic acid. These compounds showed comparable anti-inflammatory activity to ibuprofen without causing significant gastric lesions (Dilber et al., 2008).
Phototransformation Studies
- Phototransformation in Water : Mansfield and Richard (1996) researched the photolysis of dichlorophen in an aqueous phase, identifying various products formed under different conditions. Their findings help understand the environmental fate of such compounds (Mansfield & Richard, 1996).
Molecular Docking and Structural Studies
- Molecular Docking and Spectroscopic Studies : Vanasundari et al. (2018) conducted spectroscopic and structural investigations on derivatives of butanoic acid, including 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. Their studies included molecular docking, suggesting potential biological activities and applications in pharmacology (Vanasundari et al., 2018).
Pharmaceutical Synthesis
- Synthesis of Captopril : Shimazaki et al. (1982) described the synthesis of Captopril, a medication, starting from an optically active β-hydroxy acid. This process highlights the pharmaceutical applications of related compounds (Shimazaki et al., 1982).
Glycosidation Studies
- Beta-glycosidation of Alcohols : Szpilman and Carreira (2009) discussed the use of 2-chloro-2-methylpropanoic ester in the glycosidation of sterically hindered alcohols. This showcases the compound's role in facilitating chemical reactions under mild conditions (Szpilman & Carreira, 2009).
Photocatalytic Degradation Studies
- Degradation of Chlorophenols : Lin et al. (2018) explored the use of copper-doped titanium dioxide in the degradation of chlorophenols under visible light, demonstrating an environmental application for the degradation of pollutants (Lin et al., 2018).
Enzymatic Reaction Studies
- Enzymatic Hydroxylation Studies : Beadle and Smith (1982) purified an enzyme from Acinetobacter that hydroxylates 2,4-dichlorophenol, showing potential applications in bioremediation and environmental sciences (Beadle & Smith, 1982).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYUGCUALNAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574885 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
CAS RN |
80854-22-4 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)
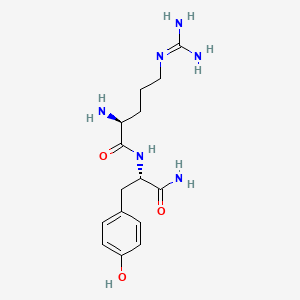
![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)
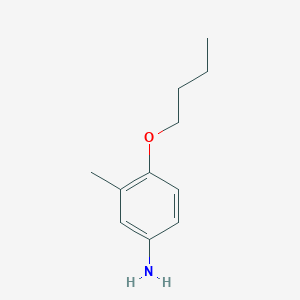
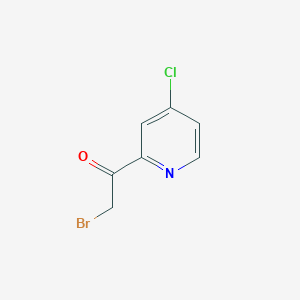
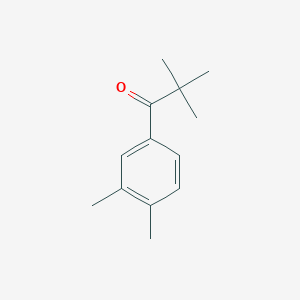
![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)
